(S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide
CAS No.:
Cat. No.: VC13327750
Molecular Formula: C14H15N3O
Molecular Weight: 241.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H15N3O |
---|---|
Molecular Weight | 241.29 g/mol |
IUPAC Name | (2S)-2-amino-3-phenyl-N-pyridin-2-ylpropanamide |
Standard InChI | InChI=1S/C14H15N3O/c15-12(10-11-6-2-1-3-7-11)14(18)17-13-8-4-5-9-16-13/h1-9,12H,10,15H2,(H,16,17,18)/t12-/m0/s1 |
Standard InChI Key | XTVJYMDZPSHWLC-LBPRGKRZSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=CC=N2)N |
SMILES | C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=N2)N |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=N2)N |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound has the molecular formula C₁₄H₁₅N₃O and a molecular weight of 241.29 g/mol . Its exact mass is 241.122 Da, with a polar surface area (PSA) of 68.01 Ų and a calculated LogP of 2.36, indicating moderate hydrophobicity . The (S)-configuration at the second carbon is critical for its biological activity, as stereospecificity often influences receptor binding .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 88932-73-4 | |
Molecular Formula | C₁₄H₁₅N₃O | |
Molecular Weight | 241.29 g/mol | |
Exact Mass | 241.122 Da | |
LogP | 2.36 | |
Polar Surface Area | 68.01 Ų |
Synthesis and Structural Modification
Synthetic Routes
The compound is typically synthesized via amide coupling or Mitsunobu reactions. A representative route involves:
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Boc protection of (S)-2-amino-3-phenylpropanol.
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O-Alkylation with pyridin-2-yl derivatives under Mitsunobu conditions.
Alternative methods utilize Truce-Smiles rearrangements to form the amide bond, as seen in related aza-oxindole syntheses .
Stereochemical Control
The (S)-configuration is preserved using chiral auxiliaries or asymmetric catalysis. For example, HBTU-mediated coupling with (S)-2-phenylpropionic acid ensures retention of stereochemistry .
Pharmacological Profile
TRPV1 Antagonism
Structurally analogous propanamides, such as N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) derivatives, exhibit potent TRPV1 antagonism (Ki = 0.2 nM) . While direct data on (S)-2-amino-3-phenyl-N-(pyridin-2-yl)propanamide is limited, its amide and pyridine motifs suggest similar capsaicin receptor modulation, potentially useful in neuropathic pain management .
Analgesic Efficacy
In vivo studies on related compounds demonstrate 83% mechanical pain relief in neuropathic models at 10 mg/kg . The (S)-enantiomer often shows superior efficacy due to optimized receptor interactions .
Table 2: Comparative Pharmacological Data of Analogues
Compound | Target | Ki (nM) | Efficacy (Neuropathic Pain) | Source |
---|---|---|---|---|
49 S | TRPV1 | 0.2 | 83% MPE at 10 mg/kg | |
60 S | TRPV1 | 0.3 | Partial agonism |
Analytical Characterization
Spectroscopic Data
Applications and Future Directions
Research Tools
The compound serves as a chiral building block for synthesizing peptidomimetics and enzyme inhibitors .
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